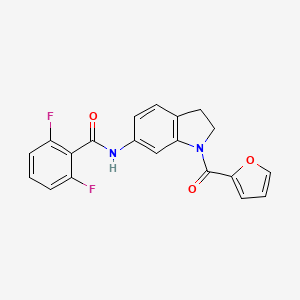

2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Description

2,6-Difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a benzamide derivative featuring a 2,6-difluorinated benzene core linked to an indolin-6-yl group substituted with a furan-2-carbonyl moiety.

Properties

IUPAC Name |

2,6-difluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N2O3/c21-14-3-1-4-15(22)18(14)19(25)23-13-7-6-12-8-9-24(16(12)11-13)20(26)17-5-2-10-27-17/h1-7,10-11H,8-9H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCHIFLKCNXKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the indole ring and other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Benzamide derivatives are widely explored for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Functional Features

Target Compound

- Core Structure : Benzamide with 2,6-difluoro substitution.

- Side Chain : Indolin-6-yl group modified with a furan-2-carbonyl group.

- Molecular Weight : Estimated at ~355 g/mol (C₁₉H₁₃F₂N₂O₃).

- Key Properties :

- Fluorination enhances metabolic stability and lipophilicity.

- Furan may introduce π-π stacking interactions in target binding.

- Indoline scaffold could mimic natural heterocycles in enzyme inhibition.

Compound 155 ()

- Structure: 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide.

- Molecular Weight : 455 g/mol (M+H).

- Key Features: Quinazolin-4-one core linked to a purine moiety. Potential anticancer activity due to purine’s role in nucleotide metabolism. Higher molecular weight may reduce bioavailability compared to the target compound.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()

- Structure : Halogen-heavy benzamide with bromo, fluoro, and trifluoropropoxy groups.

- Key Features: Multiple halogens improve electronegativity and binding to hydrophobic pockets. Serves as a pharmaceutical intermediate, highlighting utility in synthetic routes .

Comparative Analysis Table

Research Findings and Trends

Fluorination Impact: The target compound’s 2,6-difluoro substitution likely enhances metabolic stability compared to non-fluorinated analogs, a trend observed in kinase inhibitors like imatinib . In contrast, the bromo/fluoro substituents in ’s compound may improve halogen bonding but increase molecular weight.

Bioavailability Considerations :

- The target compound’s lower molecular weight (~355 vs. 455 g/mol for Compound 155) suggests better oral absorption, aligning with Lipinski’s Rule of Five guidelines.

Biological Activity

2,6-Difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a possible therapeutic agent against various diseases. The unique structural features of this compound, including the difluorobenzamide motif and the furan-2-carbonyl group, contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Indole derivatives are known to bind with high affinity to multiple receptors, leading to alterations in cellular processes. The compound's mechanism of action can be summarized as follows:

- Target Interaction : The compound interacts with various protein targets, including kinases involved in cell proliferation and apoptosis pathways.

- Biochemical Pathways : It affects several biological pathways that are crucial for cellular functions, including those related to cancer cell growth and survival.

- Result of Action : The interaction leads to significant changes in tumor cell behavior, including inhibition of growth and induction of apoptosis.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Structure-Activity Relationship

The presence of fluorine atoms in the benzamide structure enhances lipophilicity and may improve metabolic stability, which is crucial for developing effective therapeutic agents. This modification is known to increase hydrophobic interactions with target proteins, thereby enhancing binding affinity .

Case Studies

Several studies have investigated the biological activity of indole derivatives similar to this compound:

- Study on FtsZ Inhibition : Research highlights the importance of fluorination in enhancing the antibacterial activity against Staphylococcus aureus by targeting the FtsZ protein. The difluorobenzamide motif was found to significantly improve binding interactions compared to non-fluorinated analogs .

- Anticancer Activity : A study demonstrated that indole derivatives could effectively inhibit tumor growth in Ehrlich solid tumor models. This suggests that structural modifications can lead to enhanced anticancer properties .

Data Table: Comparative Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.